molecular formula C15H13N3O3 B2646918 2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime CAS No. 692288-01-0

2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime

Cat. No. B2646918
CAS RN: 692288-01-0
M. Wt: 283.287
InChI Key: JNRXZOHMEPZNBZ-NXVVXOECSA-N
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Description

The compound “2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime” is a derivative of indole . Indole derivatives are known for their diverse biological activities and potential therapeutic applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Scientific Research Applications

Oxidation Reactions and Synthesis of Diaryldiketones

One study discussed the synthesis of a variety of 1,2-diaryldiketones through the treatment of diarylacetylenes with Oxone as the oxidant in trifluoroacetic acid. This process highlights the potential of related chemical structures in synthesizing complex organic compounds, which could be of interest in developing new materials or pharmaceuticals (Chu et al., 2009).

Interaction With Nitrosochlorides

Another study explored the interaction of 1Н-azoles with nitrosochlorides based on 2-alkylidene adamantanes, leading to α-azolyl oximes of the adamantane series. This reaction, occurring as a conjugated 1,4-addition to in situ generated nitrosoalkenes, demonstrates the reactivity of nitroso compounds with azoles, potentially useful in synthesizing novel organic molecules with specific functionalities (Krasnikov et al., 2014).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

Research on the reduction of acylpyrroles revealed new methods for synthesizing the pyrrolo[1,2-b]cinnolin-10-one ring system, showing the versatility of nitrophenyl compounds in organic synthesis and the potential for creating complex heterocyclic structures. This work underscores the importance of nitro compounds in developing pharmaceuticals and materials with specific optical or electronic properties (Kimbaris & Varvounis, 2000).

Future Directions

Given the diverse biological activities and potential therapeutic applications of indole derivatives , there is considerable interest in further exploring these compounds. Future research could focus on elucidating the specific synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “2,3-dihydro-1H-indol-1-yl(3-nitrophenyl)methanone oxime”. This could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

(NZ)-N-[2,3-dihydroindol-1-yl-(3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-16-15(12-5-3-6-13(10-12)18(20)21)17-9-8-11-4-1-2-7-14(11)17/h1-7,10,19H,8-9H2/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRXZOHMEPZNBZ-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=NO)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)/C(=N\O)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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